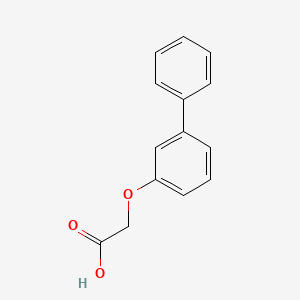

2-(Biphenyl-3-yloxy)acetic acid

Description

2-(Biphenyl-3-yloxy)acetic acid is a biphenyl-substituted acetic acid derivative characterized by a biphenyl group attached via an ether linkage (-O-) at the 3-position of the biphenyl ring to the acetic acid moiety. For instance, [1,1′-biphenyl]-3-ylacetic acid (CAS 23948-77-8) shares a biphenyl core but lacks the ether oxygen, resulting in distinct physicochemical behavior . The introduction of the oxygen atom in this compound likely enhances polarity and hydrogen-bonding capacity compared to non-ether analogs.

Structurally similar compounds, such as [2-(biphenyl-4-yloxy)-acetylamino]-acetic acid (CAS 446827-33-4), highlight the impact of substitution patterns: the 3-yloxy vs. 4-yloxy positioning alters molecular geometry and intermolecular interactions, influencing solubility and bioavailability .

Properties

IUPAC Name |

2-(3-phenylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)10-17-13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-9H,10H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVGQDYNEVRBDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80877434 | |

| Record name | M-PHENYLPHENOXYACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-57-5 | |

| Record name | 2-([1,1′-Biphenyl]-3-yloxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | M-PHENYLPHENOXYACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80877434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-3-yloxy)acetic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include:

Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-3-yloxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(Biphenyl-3-yloxy)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-3-yloxy)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(biphenyl-3-yloxy)acetic acid with structurally or functionally related compounds:

Notes:

- Physicochemical Properties: The biphenyl-3-yloxy group in the target compound increases hydrophobicity (XLogP3 ~2.5) compared to benzilic acid (XLogP3 1.2), which has a hydroxyl group enhancing polarity.

- The trichlorophenoxy derivative () is structurally simpler but exhibits higher toxicity, limiting its applications .

Biological Activity

2-(Biphenyl-3-yloxy)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound, with a CAS number of 1878-57-5, features a biphenyl moiety linked to an acetic acid group. Its unique structure contributes to its biological activity, particularly in enzyme inhibition and interaction with cellular pathways.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways. This inhibition can lead to altered biochemical responses in various biological systems.

- Modulation of Signaling Pathways : It interacts with signaling pathways that regulate cell growth and differentiation, which may contribute to its therapeutic effects.

Biological Activities

Research indicates several key biological activities associated with this compound:

- Anti-inflammatory Effects : Studies have demonstrated that this compound can reduce inflammation markers in various models, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary investigations have shown that it exhibits antimicrobial activity against certain pathogens, making it a candidate for further exploration as an antibacterial agent.

- Antioxidant Activity : The compound has been noted for its ability to scavenge free radicals, which can mitigate oxidative stress in biological systems.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Reduction in inflammatory cytokines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Scavenging of free radicals |

Case Study: Anti-inflammatory Effects

In a controlled study involving animal models of arthritis, administration of this compound resulted in a significant decrease in joint swelling and pain. The mechanism was linked to the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory therapeutic agent.

Case Study: Antimicrobial Activity

A recent laboratory study assessed the antimicrobial efficacy of this compound against common wound pathogens. The results showed a minimum inhibitory concentration (MIC) effective against several strains, suggesting its viability as a topical antimicrobial treatment for infected wounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.